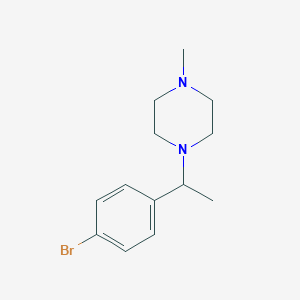
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine
Übersicht
Beschreibung
“1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is a chemical compound that is structurally similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . It is also known as Brorphine . It is a full agonist at the μ-opioid receptor, with greater potency than morphine, and less potency than fentanyl .
Molecular Structure Analysis
The molecular structure of “1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is complex. It is a piperidine benzimidazolone derivative . The exact mass of the compound is m/z 400.1020 and 402.1005, corresponding to both bromine isotopes .Wissenschaftliche Forschungsanwendungen
Ethylene-Action Inhibitors in Agriculture
Compounds like 1-Methylcyclopropene (1-MCP) are used in agriculture to regulate the ripening of fruits and vegetables. 1-MCP works by inhibiting the action of ethylene, a natural plant hormone responsible for ripening. This application allows for extended storage life and improved maintenance of product quality during transportation and storage (Watkins, 2006).
Brominated Flame Retardants
Another area of research related to similar compounds involves brominated flame retardants (BFRs). These substances, including 2,4,6-Tribromophenol and its derivatives, are used to reduce the flammability of materials. The environmental occurrence, fate, and toxicology of these compounds are of significant interest due to their potential impact on ecosystems and human health. Studies focus on their ubiquity in the environment and the need for further research on their degradation products and impacts (Koch & Sures, 2018).
Controlled Release of Active Compounds
In the realm of food science, research explores the stabilization and controlled release of gaseous or volatile active compounds, such as ethylene, chlorine dioxide, and sulfur dioxide, to improve the safety and quality of fresh produce. These studies aim to develop formulations that can effectively manage the release of these compounds to extend the shelf life and maintain the quality of agricultural products (Chen et al., 2020).
Wirkmechanismus
Safety and Hazards
“1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is not currently under international control, but it poses a risk to public health and is of no recognized therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
The occurrence of “1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is an example of how the illicit drug market is continuously evolving in an attempt to escape international legislation. Its high potency poses a serious and imminent health threat for any user . More research is needed to understand the potential use of this product for tick control .
Eigenschaften
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFOTSACNBRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239401 | |
| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine | |
CAS RN |
1704069-15-7 | |
| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




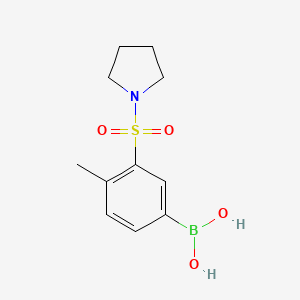


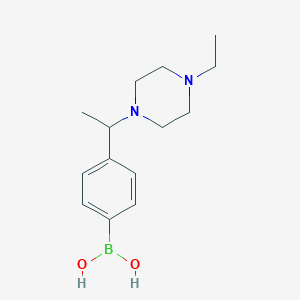

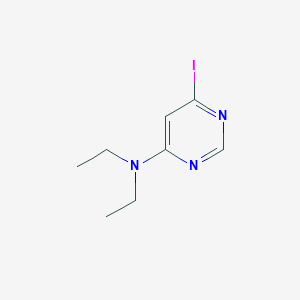
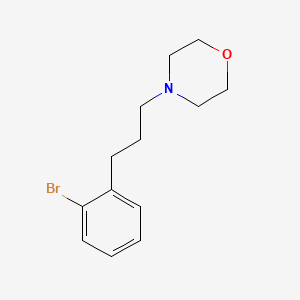
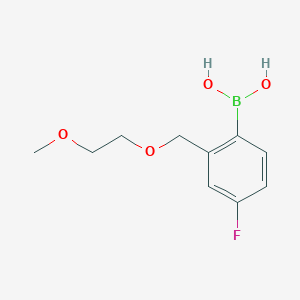


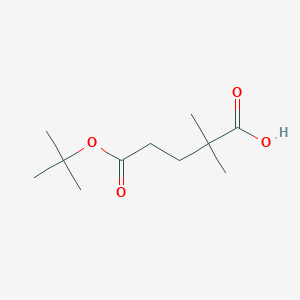
![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)